![molecular formula C19H18N2O2 B3847872 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one CAS No. 5376-30-7](/img/structure/B3847872.png)
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one, also known as TBOA, is a chemical compound that has been used in scientific research for its ability to inhibit glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its dysregulation has been implicated in various neurological disorders.
Mechanism of Action
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. It has also been shown to have neuroprotective effects and can reduce brain damage caused by ischemia.
Advantages and Limitations for Lab Experiments
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several advantages as a research tool. It is highly specific for glutamate transporters and does not affect other neurotransmitter systems. It is also relatively stable and can be stored for long periods of time. However, 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has some limitations as well. It is a potent inhibitor of glutamate transporters and can cause excitotoxicity at high concentrations. It also has poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research involving 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used in vivo. Another area of interest is the investigation of the role of glutamate transporters in various neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one can be used to study the effects of glutamate dysregulation on brain development and plasticity.
Scientific Research Applications
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been used to investigate the mechanisms of action of these transporters and their potential as targets for therapeutic intervention.
properties
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-19(2,3)15-8-6-14(7-9-15)17-21-16(18(22)23-17)11-13-5-4-10-20-12-13/h4-12H,1-3H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUVSJFZBNKNS-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416824 | |
Record name | ST50973664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
CAS RN |
5376-30-7 | |
Record name | ST50973664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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